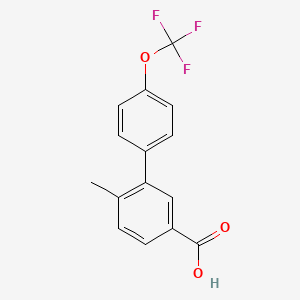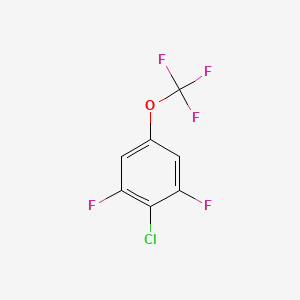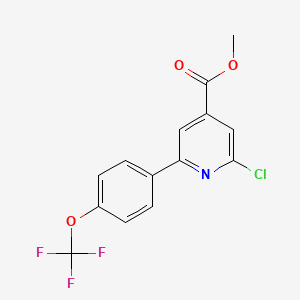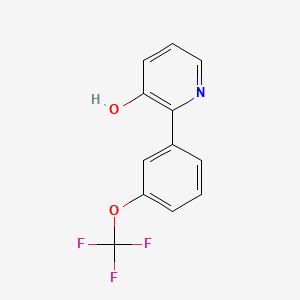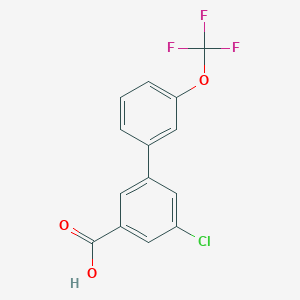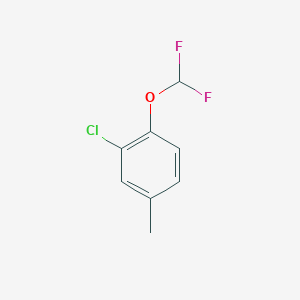
2-Chloro-1-(difluoromethoxy)-4-methyl-benzene
説明
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, boiling point, density, and solubility. For 2-chloro-1-(difluoromethoxy)-1,1,2-trifluoroethane, the closest compound found, it has a molecular weight of 184.49 g/mol, a boiling point of 57 °C, and a density of 1.533 g/mL at 25 °C .科学的研究の応用
Stereochemistry in Friedel-Crafts Reactions
Research by Segi et al. (1982) explored the stereochemistry of Friedel-Crafts reactions involving benzene, leading to the formation of compounds like 4-chloro-2-butanol as by-products, which are structurally related to 2-Chloro-1-(difluoromethoxy)-4-methyl-benzene. This study provides insights into the stereochemical outcomes of such reactions, which are essential in synthetic chemistry (Segi et al., 1982).
Trifluoromethylation of Aromatic Compounds
Mejía and Togni (2012) investigated the trifluoromethylation of aromatic compounds using hypervalent iodine reagents, which is relevant to the functionalization of benzene derivatives like this compound. This study provides a foundation for understanding the chemical modifications and applications of such compounds (Mejía & Togni, 2012).
Electrochemical Reduction in Environmental Pollutants
Peverly et al. (2014) conducted research on the electrochemical reduction of methyl triclosan, a compound related to this compound, highlighting its potential as an environmental pollutant. This study is crucial for understanding the environmental impact and degradation pathways of such compounds (Peverly et al., 2014).
Asymmetric Induction in Chemical Reactions
Nakajima et al. (1975) explored asymmetric induction in Friedel-Crafts reactions, which can be related to the synthesis and manipulation of compounds like this compound. Their findings contribute to the broader understanding of asymmetry in chemical synthesis, which is crucial for producing optically active pharmaceuticals and other chemicals (Nakajima et al., 1975).
Structure and Properties of Related Compounds
Research by Li et al. (2005) focused on the structures of trifluoromethyl-substituted protoporphyrinogen IX oxidase inhibitors, which are structurally similar to this compound. This study offers insights into the physical and chemical properties of such compounds, which are important for their application in various scientific fields (Li et al., 2005).
Safety and Hazards
The safety and hazards of a compound refer to its potential risks and precautions needed when handling it. For 2-chloro-1-(difluoromethoxy)-1,1,2-trifluoroethane, it has been classified with the signal word “Warning” and hazard statements H315, H319, H335 . These indicate that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .
特性
IUPAC Name |
2-chloro-1-(difluoromethoxy)-4-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF2O/c1-5-2-3-7(6(9)4-5)12-8(10)11/h2-4,8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYTIPHTVYZLXJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


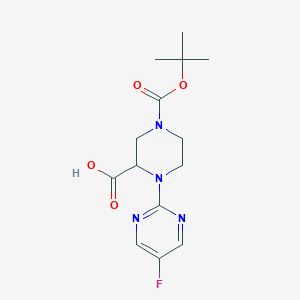
![4-[(2-Chloro-6-methyl-pyrimidin-4-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B3094865.png)
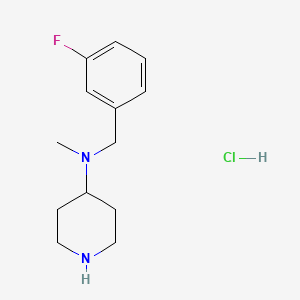



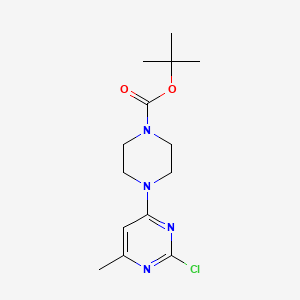
![2-[2-[2-[(6-Chlorohexyl)oxy]ethoxy]ethoxy]ethanamine](/img/structure/B3094900.png)
